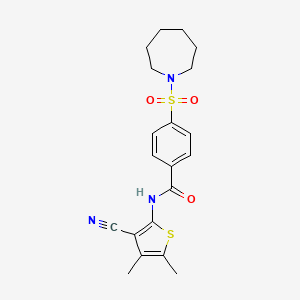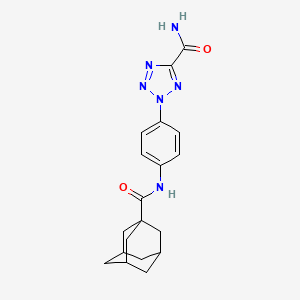
N-(1-cyano-1-methyl-3-phenylpropyl)-4-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methyl-3-phenylpropyl)-4-methylthiophene-3-carboxamide, commonly known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential use in scientific research. CTMP belongs to the class of cathinone derivatives, which are known for their stimulant properties. However, CTMP has a unique chemical structure that sets it apart from other cathinone derivatives, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of CTMP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it increases the levels of dopamine in the brain by preventing its reuptake into the presynaptic neuron. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and attention, which may explain CTMP's cognitive-enhancing effects.
Biochemical and Physiological Effects:
CTMP has been shown to increase locomotor activity and heart rate in rats, indicating its stimulant properties. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its cognitive-enhancing effects. However, the long-term effects of CTMP on the brain and body are not well understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CTMP for scientific research is its unique chemical structure, which makes it a promising candidate for further investigation. However, one limitation is the lack of information on its long-term effects and potential toxicity, which may hinder its use in clinical trials.
Direcciones Futuras
There are several potential future directions for research on CTMP. One area of interest is its potential as a treatment for neurological disorders such as ADHD and Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer for healthy individuals, which may have implications for academic and workplace performance. Further research is also needed to determine the long-term effects of CTMP on the brain and body, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of CTMP involves a multi-step process that requires specialized equipment and expertise. The starting material for the synthesis is 3,4-methylenedioxyphenyl-2-propanone, which is converted into 1-(3,4-methylenedioxyphenyl)-2-propanone. This intermediate is then reacted with methylamine and acetic acid to form N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanone. Finally, this compound is reacted with thiophene-3-carboxylic acid and cyanogen bromide to yield CTMP.
Aplicaciones Científicas De Investigación
CTMP has been used in several scientific studies to investigate its potential as a cognitive enhancer and a treatment for neurological disorders such as ADHD and Alzheimer's disease. In one study, CTMP was shown to improve working memory and attention in rats. Another study found that CTMP had neuroprotective effects in a mouse model of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-4-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-10-21-11-15(13)16(20)19-17(2,12-18)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGGPWVOOBWUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)NC(C)(CCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methyl-3-phenylpropyl)-4-methylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B2895646.png)






![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)
![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)
![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)
![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)
